molecular formula C16H16Cl2NO6P B067422 (2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid CAS No. 174575-40-7

(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid

Cat. No. B067422
M. Wt: 420.2 g/mol
InChI Key: NYZFUZCCDOSQBG-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical processes. For example, Griffiths et al. (1997) developed a synthesis method for 2-amino-1-hydroxyethylene-1,1-bisphosphonic acid from N-phthaloylglycine, highlighting the complexity and specificity required in synthesizing such molecules (Griffiths et al., 1997). Similarly, Paladino et al. (1993) described the enantioselective synthesis of a derivative, showcasing the intricate steps involved in obtaining the desired chirality and functional groups (Paladino et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds like "(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid" is characterized by a combination of spectroscopic techniques. Naydenova et al. (2006) utilized IR, 1H, 13C, and 31P NMR spectroscopy to characterize novel α-aminophosphonic acids, providing insight into the structural elucidation of similar complex molecules (Naydenova et al., 2006).

Chemical Reactions and Properties

The reactivity and properties of such compounds are influenced by their functional groups. Abbenante et al. (1997) described the synthesis and properties of related chlorinated acids, highlighting the specific antagonistic activities which can be a direct consequence of the compound's chemical structure (Abbenante et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of these compounds under different conditions. Demadis et al. (2009) studied the solution behavior and Ca2+ binding of 2-hydroxyethylimino-bis(methylenephosphonate), providing insights into the interaction of similar phosphonate groups with metal ions and their potential influence on physical properties (Demadis et al., 2009).

Scientific Research Applications

Applications in Environmental Science

Phosphonic Acid and Environmental Relevance Phosphonic acids, with a structure similar to the mentioned compound, are crucial in environmental science due to their wide application as biodegradable antiscalants in water treatment processes. These compounds prevent the precipitation of salts on reverse osmosis membranes, thus maintaining system efficiency and reducing maintenance costs. Despite their stability against biological degradation, phosphonates can be removed effectively in wastewater treatment plants operated with chemical phosphate precipitation. This underscores their environmental relevance and the necessity for ongoing research into their biodegradability and removal efficiency (Rott, Steinmetz, & Metzger, 2018).

Applications in Material Science

Degradation of Polymers Research into the degradation of polymers, such as polyurethanes, polycarbonates, and polyamides, by esters of H-phosphonic and phosphoric acids highlights the significance of phosphonic acid derivatives in material science. These studies demonstrate that alkyl esters of H-phosphonic and phosphoric acids are highly effective in degrading polymer wastes. The degradation process not only aids in waste management but also facilitates the recovery of valuable materials that can be reused in various applications, thus contributing to sustainability (Mitova et al., 2013).

Applications in Pharmacology

Drug Synthesis Phosphonic acid derivatives play a critical role in the synthesis of drugs. For instance, levulinic acid, a compound with functional groups similar to those in phosphonic acids, is utilized in cancer treatment, medical materials, and other pharmaceutical fields. Its versatility in drug synthesis, due to the presence of carbonyl and carboxyl groups, makes it an invaluable resource for developing cost-effective and efficient therapeutic solutions. This example underscores the potential of compounds like (2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid in drug development and their contribution to advancing medical science (Zhang et al., 2021).

properties

IUPAC Name

(2S)-2-amino-3-[5-(2,4-dichlorophenyl)-2-hydroxy-3-(phosphonomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2NO6P/c17-11-1-2-12(13(18)6-11)8-3-9(5-14(19)16(21)22)15(20)10(4-8)7-26(23,24)25/h1-4,6,14,20H,5,7,19H2,(H,21,22)(H2,23,24,25)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZFUZCCDOSQBG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2)CP(=O)(O)O)O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-3-[2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)biphenyl-3-yl]propanoic acid

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